

# Technical Whitepaper: Unlocking the Research Potential of Methyl 5-amino-3-methylpicolinate

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Compound of Interest

Compound Name: Methyl 5-amino-3-methylpicolinate

Cat. No.: B2484209

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Audience: Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Methyl 5-amino-3-methylpicolinate (CAS No. 1263059-42-2) is a heterocyclic building block with significant, yet largely unexplored, potential in drug discovery and chemical biology.[1][2][3] While direct research on this specific molecule is limited, its core structure—an aminopyridine scaffold—is a well-established "privileged" pharmacophore. Aminopyridine and its bioisosteric relatives, such as aminopyrimidines and aminopyrazoles, are integral to a multitude of kinase inhibitors, including those targeting key regulators of the cell cycle and signal transduction.[4][5] [6][7] This guide consolidates information on structurally related compounds to forecast the potential research applications of Methyl 5-amino-3-methylpicolinate, providing a technical framework for its synthesis, biological evaluation, and development as a novel chemical probe or therapeutic lead.

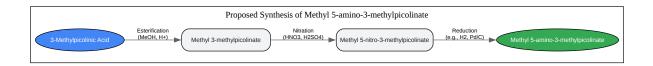
## **Chemical Properties and Synthesis**

**Methyl 5-amino-3-methylpicolinate** is a pyridine derivative with the molecular formula  $C_8H_{10}N_2O_2$  and a molecular weight of 166.18 g/mol .[1] The presence of a nucleophilic amino group and an ester functional group makes it a versatile intermediate for further chemical modification, such as amide bond formation or cross-coupling reactions.

### **Proposed Synthetic Pathway**



While a specific, published synthesis for **Methyl 5-amino-3-methylpicolinate** is not readily available, a plausible route can be extrapolated from standard organic chemistry principles and published syntheses of related aminopicolinates.[8] A common approach involves the construction of the substituted pyridine ring followed by functional group interconversion. A potential workflow could involve the nitration of a 3-methylpicolinate precursor, followed by reduction of the nitro group to the desired amine.



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Caption: Proposed synthetic workflow for **Methyl 5-amino-3-methylpicolinate**.

# Potential Research Applications: A Focus on Kinase Inhibition

The aminopyridine scaffold is a cornerstone in the design of small-molecule kinase inhibitors. These compounds typically function as ATP-competitive inhibitors by forming key hydrogen bonds with the kinase hinge region. Given this precedent, the primary research application for **Methyl 5-amino-3-methylpicolinate** and its derivatives is likely in the discovery of novel inhibitors for protein kinases implicated in human diseases, particularly cancer.

### **Targeting Cell Cycle and Proliferation Kinases**

Many aminopyridine and aminopyrimidine derivatives show potent activity against kinases that are critical for cell cycle progression and are often dysregulated in cancer.[9][10] Potential kinase targets for derivatives of **Methyl 5-amino-3-methylpicolinate** include:

 Polo-Like Kinase 1 (PLK1): A master regulator of mitosis, its overexpression is linked to oncogenesis. Inhibition of PLK1 can lead to mitotic arrest and apoptosis in cancer cells.[10]
 [11]

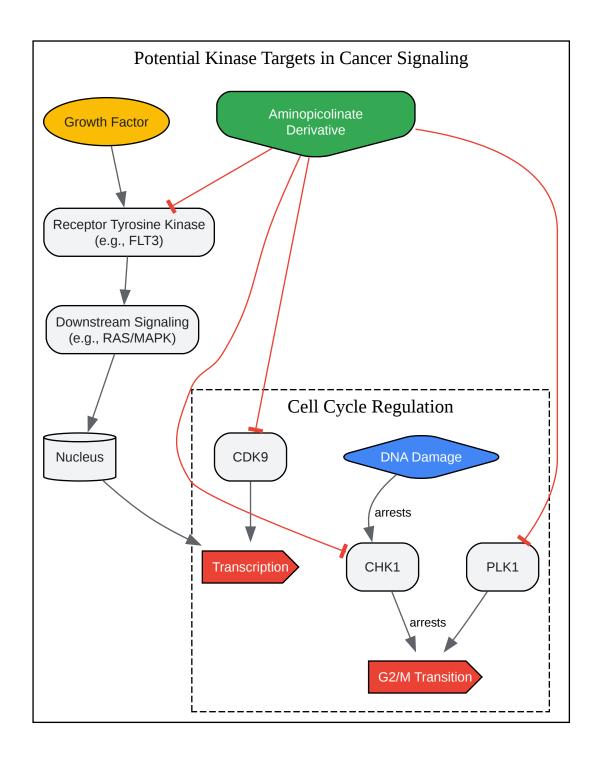
## Foundational & Exploratory





- Checkpoint Kinase 1 (CHK1): A key component of the DNA damage response pathway.
   CHK1 inhibitors can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.
- Cyclin-Dependent Kinases (CDKs): This family of kinases, particularly CDK9, regulates transcription and cell cycle. Dual CDK/HDAC inhibitors based on aminopyridine scaffolds have shown promise.[9]
- FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common drivers in acute myeloid leukemia (AML). Pyrazoloquinoline derivatives, which are structurally related to aminopyridines, are potent FLT3 inhibitors.[12]





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Caption: Potential signaling pathways targeted by aminopicolinate-based kinase inhibitors.

# Quantitative Data from Structurally Related Inhibitors



To illustrate the potential potency of this chemical class, the following table summarizes the inhibitory activities (IC<sub>50</sub> values) of several aminopyridine and aminopyrimidine-based kinase inhibitors from public literature. These compounds serve as benchmarks for what might be achievable with derivatives of **Methyl 5-amino-3-methylpicolinate**.

Compound Class	Target Kinase(s)	IC50 (nM)	Reference
5-(pyrimidin-2- ylamino)picolinonitrile Derivative	CHK1	0.4	Eur J Med Chem.2019, 173, 44- 62.
2-Aminopyridine Derivative (8e)	CDK9 / HDAC1	88.4 / 168.9	J Med Chem.2024, 67(17), 15220-15245. [9]
2-Aminopyrimidine Derivative (9e)	FLT3 / HDAC1	30.4 / 52.4	J Med Chem.2024, 67(17), 15220-15245. [9]
3H-pyrazolo[4,3-f]quinoline Derivative	FLT3	<100 (nanomolar)	J Med Chem.2021, 64(15), 11596–11613. [12]
Pyrazoloquinazoline Derivative (NMS- P937)	PLK1	(Potent)	Mentioned in Cancers (Basel)2021, 13(16), 4113.

# **Key Experimental Protocols**

The evaluation of novel compounds derived from **Methyl 5-amino-3-methylpicolinate** would involve a cascade of biochemical and cell-based assays. Below are detailed protocols for primary kinase inhibition and secondary cellular viability assays, adapted from established methodologies.

# Protocol: In Vitro Kinase Inhibition Assay (Luminescent - ADP-Glo™)



This protocol is suitable for assessing the inhibition of kinases like PLK1 or CHK1.[13][14][15] [16]

- · Preparation of Reagents:
  - Prepare 1x Kinase Assay Buffer by diluting a 5x stock.
  - Thaw recombinant human kinase (e.g., CHK1), substrate (e.g., CHK1tide), and ATP on ice.
  - Prepare serial dilutions of the test compound (derived from Methyl 5-amino-3-methylpicolinate) in 1x Kinase Assay Buffer with a final DMSO concentration not exceeding 1%.
- Kinase Reaction:
  - In a 384-well plate, add 1 μL of the test compound or vehicle (DMSO) control.
  - Add 2 μL of the kinase enzyme solution.
  - Add 2 μL of a substrate/ATP mixture to initiate the reaction.
  - Incubate the plate at 30°C (or room temperature) for 45-60 minutes.
- ADP Detection:
  - Add 5 µL of ADP-Glo<sup>™</sup> Reagent to each well to terminate the kinase reaction and deplete remaining ATP.
  - Incubate at room temperature for 40 minutes.
  - $\circ~$  Add 10  $\mu L$  of Kinase Detection Reagent to convert the ADP generated into ATP.
  - Incubate at room temperature for 30-45 minutes.
- Data Acquisition:



- Measure luminescence using a microplate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects kinase activity.
- Calculate IC<sub>50</sub> values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

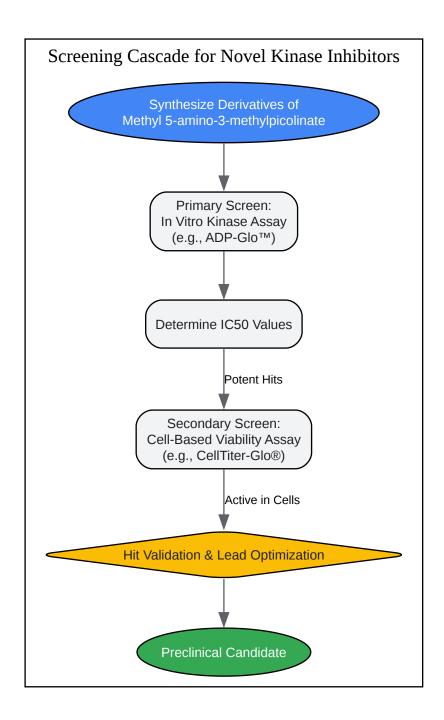
# Protocol: Cell Viability Assay (Luminescent - CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[10]

- Cell Seeding:
  - Seed cancer cells (e.g., SK-UT-1 uterine leiomyosarcoma cells) into a 96-well, opaquewalled plate at a predetermined density.
  - Allow cells to attach and grow overnight in a humidified incubator (37°C, 5% CO<sub>2</sub>).
- · Compound Treatment:
  - Treat the cells with serial dilutions of the test compound. Include wells for untreated (vehicle) controls.
  - Incubate the cells for a specified period, typically 72 hours.
- Lysis and Signal Generation:
  - Equilibrate the plate and the CellTiter-Glo® 2.0 Reagent to room temperature.
  - Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
  - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition:



- Measure luminescence with a plate reader.
- Calculate cell viability as a percentage of the untreated control and determine the IC<sub>50</sub> value.



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Caption: A typical experimental workflow for identifying novel kinase inhibitors.



### Conclusion

**Methyl 5-amino-3-methylpicolinate** represents a promising, yet underexplored, scaffold for chemical biology and drug discovery. By leveraging the extensive body of research on related aminopyridine structures, a clear path emerges for its application in the development of novel kinase inhibitors. The primary value of this molecule lies in its potential as a versatile starting material for creating libraries of compounds aimed at high-value oncology targets like PLK1, CHK1, and various CDKs. The provided synthetic strategies, target hypotheses, and experimental protocols offer a comprehensive roadmap for researchers to begin unlocking the full potential of this valuable chemical entity.

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